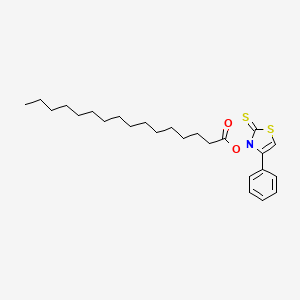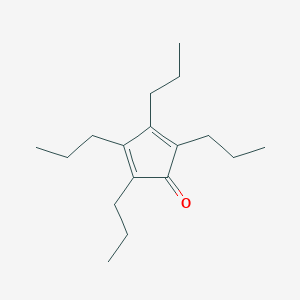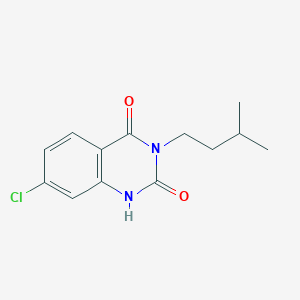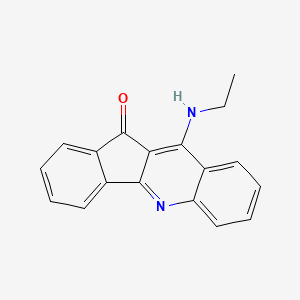
1H-Indeno(1,2-b)quinolin-11-one, 10-(ethylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indeno(1,2-b)quinolin-11-one, 10-(ethylamino)- is a nitrogen-containing heterocyclic compound. This compound is part of the indenoquinoline family, which is known for its diverse chemical reactivity and potential pharmacological activities. The structure of this compound includes an indenoquinoline core with an ethylamino group at the 10th position, making it a unique and interesting subject for scientific research.
Méthodes De Préparation
The synthesis of 1H-Indeno(1,2-b)quinolin-11-one, 10-(ethylamino)- can be achieved through various synthetic routes. One common method involves the condensation of ninhydrin with o-phenylenediamine, followed by nucleophilic addition of ethylamine to the resulting intermediate . The reaction conditions typically include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under an inert atmosphere to prevent oxidation.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1H-Indeno(1,2-b)quinolin-11-one, 10-(ethylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The ethylamino group can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Applications De Recherche Scientifique
1H-Indeno(1,2-b)quinolin-11-one, 10-(ethylamino)- has several scientific research applications:
Chemistry: This compound is used as an intermediate in the synthesis of other heterocyclic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential pharmacological activities, including anticancer and antimicrobial properties. It has shown promise in inhibiting the growth of certain cancer cell lines and bacteria.
Medicine: The pharmacological potential of this compound extends to its use in drug development. It is being investigated for its ability to interact with specific molecular targets, such as enzymes and receptors, which could lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to form stable complexes with metals makes it useful in the development of new materials for electronic and optical applications.
Mécanisme D'action
The mechanism of action of 1H-Indeno(1,2-b)quinolin-11-one, 10-(ethylamino)- involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes, such as c-Jun N-terminal kinase (JNK), which plays a role in cell signaling pathways . This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis (programmed cell death). Additionally, the compound’s ability to donate nitric oxide (NO) through its bioconversion in vivo may contribute to its pharmacological effects .
Comparaison Avec Des Composés Similaires
1H-Indeno(1,2-b)quinolin-11-one, 10-(ethylamino)- can be compared with other similar compounds, such as:
11H-Indeno[1,2-b]quinoxalin-11-one: This compound shares a similar indenoquinoline core but differs in its substitution pattern.
10-amino-11H-indeno[1,2-b]quinolin-11-one: This derivative has shown analgesic and anti-inflammatory activities, making it a potential candidate for pain management.
Indeno-[1,2-b]-quinoline-9,11(6H,10H)-dione: This compound is used in the synthesis of organic semiconductors and has applications in the development of electronic materials.
The uniqueness of 1H-Indeno(1,2-b)quinolin-11-one, 10-(ethylamino)- lies in its specific substitution pattern, which imparts distinct chemical reactivity and pharmacological properties compared to its analogs.
Propriétés
Numéro CAS |
104785-03-7 |
|---|---|
Formule moléculaire |
C18H14N2O |
Poids moléculaire |
274.3 g/mol |
Nom IUPAC |
10-(ethylamino)indeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C18H14N2O/c1-2-19-16-13-9-5-6-10-14(13)20-17-11-7-3-4-8-12(11)18(21)15(16)17/h3-10H,2H2,1H3,(H,19,20) |
Clé InChI |
WOXIEAAKCOGHLT-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=C2C(=NC3=CC=CC=C31)C4=CC=CC=C4C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


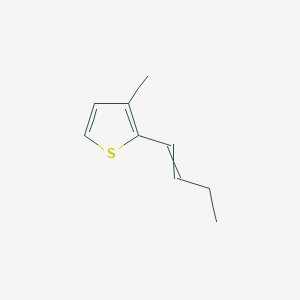
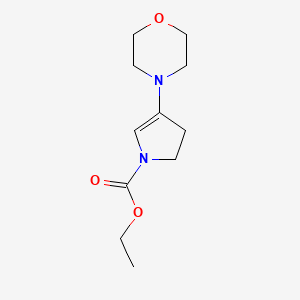
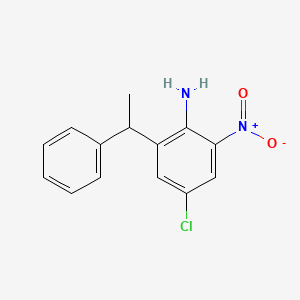
![Furo[2,3-b]pyridine, 6-phenyl-](/img/structure/B14323746.png)
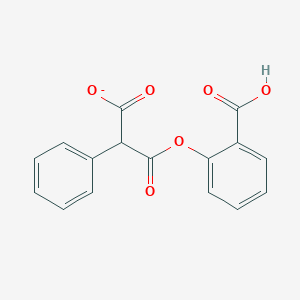

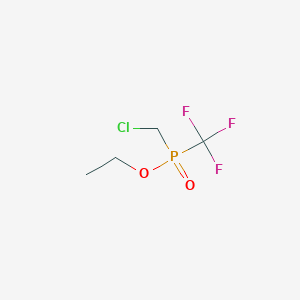
![5-[2-(Phenylsulfanyl)but-3-en-1-yl]-2H-1,3-benzodioxole](/img/structure/B14323784.png)
![1-[2-(2-Butoxyethoxy)ethoxy]decane](/img/structure/B14323787.png)
![1-[(4-Bromophenyl)methyl]-3-cyanoquinolin-1-ium bromide](/img/structure/B14323796.png)
![2-[(4-Bromophenyl)methyl]-5-nitro-1,3-benzoxazole](/img/structure/B14323801.png)
